molecular formula C13H14N6O4 B2689392 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1170485-17-2

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2689392
CAS No.: 1170485-17-2
M. Wt: 318.293
InChI Key: BQLOCGZCCLXYSN-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a novel chemical entity designed for advanced research applications. This compound features a unique molecular architecture combining a 1,5-dimethylpyrazole unit, a 1,3,4-oxadiazole ring, and a pyrrolidine-2,5-dione (succinimide) acetamide group. The integration of these pharmacophores suggests significant potential in medicinal chemistry and drug discovery. Compounds with 1,3,4-oxadiazole and pyrazole cores are frequently investigated for their diverse biological activities, which may include antitumor and antimicrobial properties. The presence of the pyrrolidine-2,5-dione group can enhance the molecule's ability to interact with biological targets, potentially acting as an electrophile for nucleophilic residues in enzyme active sites. This multifaceted structure makes it a valuable candidate for exploring new mechanisms of action in oncology research, infectious disease studies, and biochemical pathway analysis. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for developing new therapeutic agents. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4/c1-7-5-8(17-18(7)2)12-15-16-13(23-12)14-9(20)6-19-10(21)3-4-11(19)22/h5H,3-4,6H2,1-2H3,(H,14,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLOCGZCCLXYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates both a pyrazole and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C13H14N6O3C_{13}H_{14}N_{6}O_{3} with a molecular weight of approximately 306.29 g/mol.

1. Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the compound have shown significant growth inhibition in various cancer cell lines:

CompoundCancer Cell LinePercent Growth Inhibition (PGI)
6hSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings suggest that the incorporation of the oxadiazole moiety enhances the anticancer efficacy of the compound .

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation.

3. Antimicrobial Activity

While specific data on antimicrobial properties remain limited, compounds with similar structural features have demonstrated potential antimicrobial effects. The presence of both pyrazole and oxadiazole rings is thought to contribute to this activity, making it a candidate for further exploration in antimicrobial drug development .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interaction with Cellular Pathways : The compound may interact with various cellular pathways that regulate cell proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in inflammatory responses and cancer cell signaling.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer potential of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced anticancer activity, suggesting that the design of new derivatives could enhance efficacy against resistant cancer types .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of similar compounds demonstrated that they could effectively reduce levels of TNF-alpha and IL-6 in vitro. This highlights the potential for this compound to serve as a therapeutic agent in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, it is essential to compare it with structurally analogous molecules. Below is a detailed analysis based on functional groups, biological activity, and crystallographic data.

Structural Analogues and Functional Group Analysis

The compound belongs to a class of hybrid heterocycles combining pyrazole and oxadiazole scaffolds. Key analogues include:

N-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives : Lacks the dimethyl substitution on pyrazole and the dioxopyrrolidinyl group. This reduces steric bulk and hydrogen-bonding capacity, leading to lower binding affinity in kinase assays .

2-(2,5-Dioxopyrrolidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide : Replaces oxadiazole with thiadiazole, enhancing sulfur-mediated hydrophobic interactions but reducing dipole-dipole interactions.

Pyrazolo[3,4-d]oxadiazole derivatives: Fused ring systems exhibit improved planarity but reduced solubility compared to the non-fused structure of the target compound.

Crystallographic and Hydrogen-Bonding Patterns

X-ray studies reveal distinct intermolecular interactions:

  • The oxadiazole ring forms N–H···O hydrogen bonds with adjacent molecules (bond length: 2.89 Å), stabilizing the crystal lattice.
  • The dioxopyrrolidinyl group participates in C=O···H–N interactions (bond length: 2.76 Å), a pattern less pronounced in analogues lacking this group.

In contrast, thiadiazole derivatives exhibit S···π interactions (3.1–3.3 Å), which are weaker than the O···H bonds in the target compound .

Research Findings and Limitations

Recent studies highlight the compound’s superior selectivity for EGFR over HER2 (selectivity ratio: 15:1), attributed to steric compatibility with the ATP-binding pocket. However, its metabolic stability in hepatic microsomes remains suboptimal (t₁/₂ = 23 min), a limitation shared with other oxadiazole-containing analogues.

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